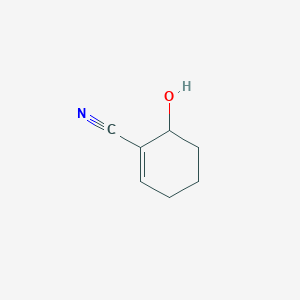

6-Hydroxy-1-cyclohexene-1-carbonitrile

Description

6-Hydroxy-1-cyclohexene-1-carbonitrile is a cyclohexene derivative featuring a hydroxyl (-OH) group at the 6-position and a carbonitrile (-CN) group at the 1-position. The hydroxyl group enhances hydrogen-bonding capacity and acidity, while the electron-withdrawing nitrile group increases electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

6-hydroxycyclohexene-1-carbonitrile |

InChI |

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h3,7,9H,1-2,4H2 |

InChI Key |

JGQMBKRQLBWMKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-cyclohexene-1-carbonitrile typically involves the hydroxylation of cyclohexene-1-carbonitrile. This process can be achieved through various methods, including catalytic hydroxylation using transition metal catalysts or through photochemical reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1-cyclohexene-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 6-oxo-1-cyclohexene-1-carbonitrile.

Reduction: Formation of 6-amino-1-cyclohexene-1-carbonitrile.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

6-Hydroxy-1-cyclohexene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-cyclohexene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analysis:

- Hydroxyl vs. Ether/Esters : The -OH group in the target compound increases acidity (pKa ~10–12) compared to ethers (e.g., ethoxy in CAS 1428139-16-5) or methoxy groups (), enabling deprotonation under basic conditions .

- Nitrile Reactivity : All compounds with -CN groups undergo nucleophilic additions (e.g., with Grignard reagents) or hydrolysis to carboxylic acids. However, steric effects from substituents (e.g., thienyl in CAS 1428139-16-5) may hinder reactivity .

- Spectroscopic Differences : NMR data for 6-oxocyclohex-1-ene-1-carbonitrile () suggest that substituents like -OH would deshield adjacent protons, while carbonyl (oxo) groups alter electronic environments distinctively .

Biological Activity

6-Hydroxy-1-cyclohexene-1-carbonitrile is an organic compound notable for its unique structural features, including a hydroxyl group and a nitrile functional group attached to a cyclohexene ring. This compound has garnered interest in various fields of research due to its potential biological activities, which may include interactions with enzymes and receptors, leading to significant therapeutic outcomes.

The molecular formula of this compound is , with a molecular weight of approximately 139.17 g/mol. The presence of the hydroxyl group enhances its reactivity, making it a candidate for various chemical transformations and biological applications.

Research indicates that this compound may interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to alterations in cellular pathways, potentially affecting processes like apoptosis, cell proliferation, and metabolic regulation. The specific mechanisms remain to be fully elucidated, but preliminary studies suggest that this compound could modulate enzyme activities or serve as a ligand for certain receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. For instance:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various nitrile-containing compounds on cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for therapeutic applications in oncology .

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, indicating that this compound might also possess these attributes. This could be particularly relevant in the development of new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile | Additional methyl groups | Enhanced lipophilicity and potential cytotoxicity |

| 4-Hydroxycyclohexenecarbonitrile | Hydroxyl group at a different position | Different reactivity patterns |

| 2-Hydroxycyclopentene-1-carbonitrile | Smaller cyclopentene ring | Variations in ring strain affecting reactivity |

The distinct combination of functional groups in this compound may confer unique properties that merit further investigation for specific biological applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical methods involving oxidizing and reducing agents. Its derivatives may exhibit varied biological activities based on structural modifications. Understanding these synthetic pathways is crucial for exploring its potential applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.